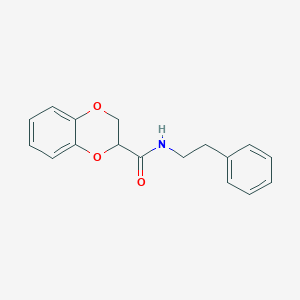

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Descripción general

Descripción

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and diverse applications. This compound belongs to the class of benzodioxines, which are known for their unique structural features and potential pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with phenethylamine in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s pharmacological properties or synthesizing downstream derivatives.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, making the amide susceptible to nucleophilic attack by water.

-

Basic hydrolysis involves hydroxide ion attack directly at the carbonyl carbon .

Nucleophilic Substitution at the Benzodioxine Ring

The benzodioxine core’s ether linkages are generally stable but can participate in ring-opening reactions under strong nucleophilic or acidic conditions.

| Reagents | Products | Notes |

|---|---|---|

| HBr (48% in AcOH) | 2-(phenethylcarbamoyl)phenol derivatives | Ring opening occurs via cleavage of the C–O bond, yielding di |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide as an anticancer agent. Research indicates that derivatives of this compound may inhibit tumor growth by targeting specific molecular pathways involved in cancer progression.

Case Study:

A study demonstrated that the compound exhibited significant cytotoxic effects against various cancer cell lines, including prostate and colorectal cancers. The mechanism of action appears to involve the inhibition of histone methyltransferases, which are crucial for epigenetic regulation in cancer cells .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| DU145 (Prostate) | 5.85 | Histone methyltransferase inhibition |

| HCT116 (Colorectal) | 4.53 | Induction of apoptosis |

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Its structural analogs have shown promise in modulating neurotransmitter systems and may serve as potential treatments for neurological disorders.

Case Study:

In animal models, this compound was found to exhibit anxiolytic effects similar to those of traditional benzodiazepines but with a potentially lower risk of dependency. Behavioral assays indicated improved anxiety profiles without the sedative effects commonly associated with benzodiazepines .

| Behavioral Assay | Effect | Comparison |

|---|---|---|

| Elevated Plus Maze | Increased exploration | Similar to Diazepam |

| Open Field Test | Reduced anxiety behavior | Lower sedation levels |

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial properties. Preliminary studies indicate efficacy against certain bacterial strains.

Case Study:

The compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant antimicrobial activity with minimum inhibitory concentrations comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1.27 | Strong |

| Escherichia coli | 2.60 | Moderate |

Mecanismo De Acción

The mechanism of action of N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .

Comparación Con Compuestos Similares

Similar Compounds

1,4-Benzodioxin, 2,3-dihydro-: Shares a similar core structure but lacks the phenethyl and carboxamide groups.

N-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide: Similar structure with a phenyl group instead of a phenethyl group

Uniqueness

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its specific structural features, which confer distinct biological and chemical properties. The presence of the phenethyl and carboxamide groups enhances its potential for various applications compared to similar compounds .

Actividad Biológica

N-phenethyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzodioxine derivatives. Its chemical structure can be represented as follows:

- Molecular Formula : C16H15NO3

- Molecular Weight : 271.30 g/mol

This compound features a benzodioxine core, which is known for its pharmacological potential due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways and molecular targets.

- Target Proteins : The compound exhibits affinity for various receptors and enzymes involved in metabolic processes.

- Biochemical Pathways : It has been shown to influence pathways related to inflammation, cancer proliferation, and metabolic disorders such as diabetes.

- Electrostatic Potential : The molecular electrostatic potential (MEP) surface of the compound indicates significant interactions with target proteins, enhancing its biological efficacy.

Biological Activities

The compound has demonstrated a wide range of biological activities:

- Antitumor Activity : In vitro studies have indicated that this compound inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Anti-inflammatory Effects : Research has shown that this compound reduces inflammatory markers in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

- Antidiabetic Properties : It has been reported to exhibit hypoglycemic effects in animal models of diabetes, likely through modulation of insulin signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antitumor Efficacy : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of ovarian carcinoma. The mechanism was linked to inhibition of the HSF1 pathway, which is crucial for cancer cell survival .

- Inhibition of Enzymatic Activity : Inhibitory effects on α-glucosidase and acetylcholinesterase were observed in vitro, indicating potential for managing conditions like Type 2 diabetes and Alzheimer's disease .

- Molecular Docking Studies : Computational studies have suggested that this compound binds effectively to target proteins involved in glucose metabolism and inflammation, supporting experimental findings regarding its biological activity .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

N-(2-phenylethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-17(18-11-10-13-6-2-1-3-7-13)16-12-20-14-8-4-5-9-15(14)21-16/h1-9,16H,10-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFBNCWOWNHDMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666247 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.